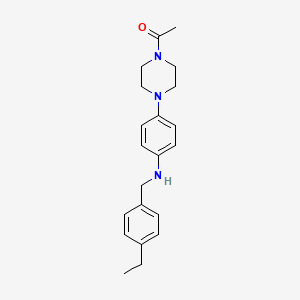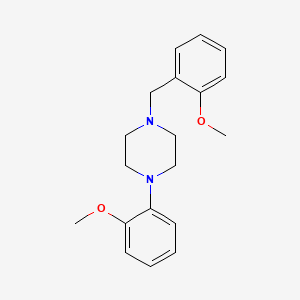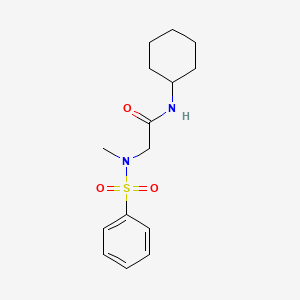
4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.
Applications De Recherche Scientifique
4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been investigated for its potential use as an antifungal agent. In addition, 4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline has been studied for its potential use in material science, including the development of novel drug delivery systems.
Mécanisme D'action
The mechanism of action of 4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline is not fully understood. However, studies have suggested that the compound induces apoptosis (programmed cell death) in cancer cells by activating caspases, which are enzymes that play a crucial role in the apoptotic process. The compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline exhibits low toxicity towards normal cells, indicating its potential as a selective anticancer agent. The compound has also been shown to exhibit good stability in various physiological conditions, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline is its high purity and yield, which makes it suitable for use in lab experiments. However, the compound has limited water solubility, which may pose challenges in certain experiments. In addition, the compound requires further optimization to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Orientations Futures
There are several future directions for the research and development of 4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline. One potential direction is the optimization of the compound's pharmacokinetic properties to improve its efficacy as a therapeutic agent. Another direction is the development of novel drug delivery systems to enhance the compound's bioavailability and target specificity. In addition, further studies are needed to elucidate the compound's mechanism of action and identify potential molecular targets for drug development. Overall, 4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline has shown promising results in preclinical studies and holds great potential for further development as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline involves the reaction of 4-ethylbenzylamine with acetic anhydride and piperazine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted with aniline to produce the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Propriétés
IUPAC Name |
1-[4-[4-[(4-ethylphenyl)methylamino]phenyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-3-18-4-6-19(7-5-18)16-22-20-8-10-21(11-9-20)24-14-12-23(13-15-24)17(2)25/h4-11,22H,3,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFFIPLJCLYGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC2=CC=C(C=C2)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5887126.png)



![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5887168.png)

![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5887175.png)
![methyl 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indole-3-carboxylate](/img/structure/B5887176.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B5887181.png)
![3-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5887186.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5887195.png)

